molecular formula C23H26N4O2 B14918919 (4Z)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14918919
M. Wt: 390.5 g/mol
InChI Key: CFXXQIMNGCGXDY-UHFFFAOYSA-N
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Description

The compound (4Z)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazol-3-one derivative featuring a morpholine-ethylamino substituent. Its structure comprises a central pyrazol-3-one core substituted with two phenyl groups at positions 2 and 5, and a Z-configured ethylidene group linked to a morpholine-containing side chain.

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

4-[C-methyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-2,5-diphenyl-1H-pyrazol-3-one

InChI

InChI=1S/C23H26N4O2/c1-18(24-12-13-26-14-16-29-17-15-26)21-22(19-8-4-2-5-9-19)25-27(23(21)28)20-10-6-3-7-11-20/h2-11,25H,12-17H2,1H3

InChI Key

CFXXQIMNGCGXDY-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN1CCOCC1)C2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps:

    Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Introduction of the morpholine group: This step involves the reaction of the pyrazolone intermediate with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate.

    Formation of the final product: The final step involves the condensation of the morpholine-substituted pyrazolone with benzaldehyde derivatives under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and pyrazolone moieties.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolone ring.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Reduced forms with potential changes in biological activity.

    Substitution: Substituted aromatic derivatives with varied functional groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, it is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4Z)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
(4Z)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one Pyrazol-3-one 2,5-diphenyl; morpholine-ethylamino-ethylidene C₂₆H₂₆N₄O₂ 426.52 Z-configuration, hydrogen-bonding morpholine Target compound
(Z)-4-(((4-bromophenyl)amino)(furan-2-yl)methylene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one Pyrazol-3-one 2,5-diphenyl; 4-bromophenylamino-furylmethylene C₂₆H₁₈BrN₃O₂ 500.35 Bromine substituent, planar furan ring
(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one Pyrazol-3-one 2,5-diphenyl; 4-methylbenzylidene C₂₄H₂₀N₂O 352.43 Methylphenyl group, rigid Z-configuration
Ethyl 1-[2-(morpholin-4-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate Benzimidazole Morpholine-ethyl; trifluoromethylphenyl C₂₃H₂₄F₃N₃O₃ 471.45 Non-planar benzimidazole, C–H···F/O interactions

Detailed Analysis of Structural Analogues

Pyrazol-3-one Derivatives
  • Bromophenyl-Furyl Analog (): This analog replaces the morpholine-ethylamino group with a bromophenyl-furyl substituent. The bromine atom increases molecular weight (500.35 g/mol) and may enhance halogen bonding, while the furan ring introduces aromaticity and planarity. Crystal structure analysis reveals a planar pyrazol-3-one core, facilitating π-π stacking .
  • The 4-methylphenyl substituent creates steric bulk, which may hinder crystal packing efficiency compared to the target compound’s flexible ethylamino-morpholine side chain .
Benzimidazole Derivative ()

The trifluoromethyl group and carboxylate ester enhance hydrophobicity and metabolic stability, contrasting with the pyrazol-3-one’s ketone functionality .

Pharmacopeial Sulfonamides ()

Celecoxib-related compounds (e.g., sulfonamides) share heterocyclic cores but differ in functional groups (e.g., sulfonamide vs. pyrazol-3-one). These compounds prioritize COX-2 inhibition, suggesting divergent biological applications compared to the pyrazol-3-one derivatives, which lack documented pharmacological data in the provided evidence .

Research Findings and Implications

  • Crystallography : Software such as WinGX and ORTEP (used in analyzing analogs ) could elucidate the target compound’s crystal packing and hydrogen-bonding patterns, particularly the morpholine’s role in intermolecular interactions .
  • Solubility: The morpholine-ethylamino group likely improves aqueous solubility compared to methylbenzylidene or bromophenyl analogs, critical for pharmaceutical applications.
  • Synthetic Flexibility : The ethylidene linkage allows modular substitution, enabling tailored physicochemical properties.

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